2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine
Overview
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds containing a fused imidazole and pyrimidine ring system. This particular compound is characterized by the presence of a bromophenyl group at the 2-position of the imidazo[1,2-a]pyrimidine scaffold.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromophenyl substituents, typically involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine . In some cases, the synthesis can be achieved through a palladium-catalyzed cascade reaction involving CO insertion and C-H bond activation . Another approach involves the solid-phase synthesis where an α-bromoketone bound to solid support reacts with 2-aminopyrimidine derivatives . Additionally, a solvent-free, triethylamine-catalyzed method has been developed for the synthesis of related compounds, which offers advantages such as high atom economy and functional group tolerance .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is not explicitly detailed in the provided papers. However, the general structure of imidazo[1,2-a]pyrimidine derivatives has been characterized by techniques such as 1H NMR and IR spectroscopy . These techniques are crucial for confirming the presence of the imidazo[1,2-a]pyrimidine core and the substituents attached to it.
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions depending on the substituents present. For instance, compounds with a nitropyridine group can react with triethylamine to yield different heterocyclic structures such as imidazo[1,2-a]pyridines and indoles . The presence of a bromophenyl group, as in 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, suggests potential for further functionalization through cross-coupling reactions due to the bromine atom's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine are not directly discussed in the provided papers. However, the properties of imidazo[1,2-a]pyrimidine derivatives generally include solid-state stability and the potential for varied solubility depending on the nature of the substituents. The presence of a bromine atom in the compound would likely increase its molecular weight and could influence its boiling and melting points, as well as its reactivity in chemical transformations .
Scientific Research Applications
-
Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyrimidine, which includes 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .
- Methods of Application : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .
- Results or Outcomes : The wide range of applications in medicinal chemistry suggests that compounds with this scaffold have shown promising results in drug discovery .
-
Scientific Field : Antituberculosis Drug Development
- Summary of Application : Imidazo[1,2-a]pyridine analogues, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, have been studied as potential antituberculosis agents .
- Methods of Application : The development of these compounds involves studying their structure-activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
-
- Summary of Application : Imidazo[1,2-a]pyridine derivatives, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, have been used in combination with copper (II) salts as effective catalysts for the oxidation of catechol to o-quinone .
- Methods of Application : The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .
- Results or Outcomes : The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu(CH 3 COO) 2 and L 1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L −1 s −1 .
-
Scientific Field : Organic Synthesis
- Summary of Application : Imidazo[1,2-a]pyridines, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, are valuable heterocyclic scaffolds in organic synthesis .
- Methods of Application : The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
- Results or Outcomes : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
-
Scientific Field : Agrochemicals and Dyestuff
- Summary of Application : 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is an important raw material and intermediate used in agrochemicals and dyestuff .
- Methods of Application : The specific methods of application in agrochemicals and dyestuff are not detailed in the source .
- Results or Outcomes : The specific results or outcomes in agrochemicals and dyestuff are not detailed in the source .
- Scientific Field : Deep-Blue Emitter
- Summary of Application : Imidazo[1,2-a]pyridine, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, has been used as a deep-blue emitter .
- Methods of Application : The specific methods of application in deep-blue emitter are not detailed in the source .
- Results or Outcomes : The specific results or outcomes in deep-blue emitter are not detailed in the source .
Safety And Hazards
“2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302 - H315 - H318 - H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBZZRZIBNKULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390512 | |
Record name | 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine | |
CAS RN |
56921-85-8 | |
Record name | 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.